
Octisalate
Übersicht
Beschreibung
Octisalate, also known as Ethylhexyl Salicylate, is an oil-soluble chemical sunscreen agent that absorbs UVB radiation . It is an ester of salicylic acid and 2-ethylhexanol . The salicylate portion of the molecule absorbs ultraviolet light to protect skin from the harmful effects of exposure to sunlight, while the ethylhexanol portion functions as an emollient . It is commonly used in sunscreens and skincare and cosmetic products that have SPF included in their formulation .
Synthesis Analysis
Octisalate is an ester formed by the condensation of salicylic acid with 2-ethylhexanol .Molecular Structure Analysis
Octisalate covers wavelength in the range 295-315 nm, peak at 307-310 nm . The salicylate portion of the molecule absorbs ultraviolet light to protect skin from the harmful effects of exposure to sunlight, while the ethylhexanol portion functions as an emollient .Chemical Reactions Analysis
Octisalate is an oil-soluble chemical sunscreen agent that absorbs UVB radiation . It does not protect against UVA . Octisalate is used to augment the UVB protection in a sunscreen . Salicylates are weak UVB absorbers and they are generally used in combination with other UV filters .Physical And Chemical Properties Analysis
Octisalate has a molecular weight of 250.33 . It is a colorless oily liquid with a slight floral odor . It is oil soluble and water insoluble .Wissenschaftliche Forschungsanwendungen
Photoprotection and Photoaging Prevention
Octisalate is widely used in sunscreens for its ability to absorb ultraviolet B (UVB) radiation, which is responsible for sunburns and can contribute to skin cancer. Research indicates that sunscreens with Octisalate can prevent photoaging—characterized by wrinkles, pigmentation, and loss of skin elasticity—caused by chronic sun exposure . The compound’s efficacy in protecting against UV-induced erythema and its role in broad-spectrum sunscreen formulations are significant areas of study.
Sunscreen Formulation and Innovation
The development of sunscreen products that offer comprehensive protection against the full spectrum of solar radiation, including long UVA and visible light, is a key research application for Octisalate. Studies are exploring the combination of Octisalate with other filters and additives, such as antioxidants and photolyases, to enhance photoprotection and possibly reverse signs of skin aging .
Environmental Impact and Safety
The environmental impact of sunscreen ingredients, including Octisalate, is an emerging field of research. Studies are investigating the effects of these compounds on marine ecosystems and the potential risks they pose to human health when absorbed through the skin. Research into the systemic absorption of Octisalate and its persistence in the body is driving the call for further investigation into safe decontamination methods .
Wirkmechanismus
Zukünftige Richtungen
Octisalate is a commonly used ingredient in sunscreens and skincare and cosmetic products that have SPF included in their formulation . It helps to filter out UVB rays from the sun . It is also used to improve the water-resistance of the sunscreen formulation . This allows the sunscreen to last a little longer when at the beach, swimming or sweating . Regardless of whether a formulation includes octisalate, always reapply regularly and follow the directions on the label .
Eigenschaften
IUPAC Name |
2-ethylhexyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRHJJZUHUTGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040734 | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Chemical sunscreen, it acts through absorption of UVB light and not UVA. | |
| Record name | Octisalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2-Ethylhexyl salicylate | |
CAS RN |
118-60-5 | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octisalate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octisalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-ETHYLHEXYL SALICYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTISALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X49Y0596W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Octisalate functions as a UVB absorber. [] It absorbs UVB radiation (280–320 nm) with a peak absorbance at 306 nm, [, ] preventing it from reaching and damaging the deeper layers of the skin. By doing so, it helps prevent sunburn and reduces the risk of skin cancer associated with UVB exposure.
A: Octisalate has the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. []
A: Yes, studies have investigated the UV absorption spectrum of Octisalate using Density Functional Theory (DFT) calculations. [] These studies provide insights into its electronic transitions and how structural modifications can impact its UV absorption properties.
A: Research indicates that Octisalate can influence the stability of other UV filters. For instance, it's been shown to have good compatibility with Avobenzone, a UVA filter known to be photolabile. []
A: Studies have identified interactions between Octisalate and other sunscreen ingredients. For example, one study revealed that the inclusion of Propylene glycol and Polyethylene glycol 200 in a formulation containing Octisalate influenced the lateral diffusion of Ibuprofen across human skin. []
A: Yes, researchers have utilized Density Functional Theory (DFT) to investigate the molecular structure and UV absorption spectra of Octisalate and its meta-substituted derivatives. [] These studies aim to model and design novel sunscreen compounds with improved UV protection properties.
A: DFT studies have shown that the UV absorption spectrum of Octisalate is significantly affected by the nature and position of substituent groups on the aromatic ring. [] These modifications can lead to shifts in the absorption maxima, impacting the wavelength range of UV radiation that can be absorbed.
A: Formulating Octisalate with other UV filters like Avobenzone, Homosalate, or Octocrylene is a common strategy to enhance the breadth of UV protection. [, ] Additionally, incorporating photostabilizers like Diethylhexyl syringylidene malonate (DESM) can significantly improve the photostability of Avobenzone in formulations containing Octisalate. []
A: The use of Octisalate in cosmetic products is regulated. For instance, in the USA and Europe, it is permitted in concentrations up to 5%. [] Regulatory agencies continue to evaluate the safety of Octisalate and other UV filters based on emerging scientific evidence.
A: Studies have highlighted concerns regarding the potential environmental impacts of Octisalate, particularly its presence in aquatic ecosystems. [, , , , ] Research suggests that Octisalate can accumulate in aquatic organisms and may pose risks to coral reefs. [, , ]
A: Yes, research has confirmed that Octisalate is systemically absorbed following topical application. [, , ] Studies have detected Octisalate in human plasma after sunscreen application, indicating its ability to penetrate the skin barrier.
A: Research using LC/HRMS/MS analysis has demonstrated that Octisalate undergoes oxidative metabolism in the liver, forming various metabolites, including glutathione adducts. [] Understanding the metabolic pathways of Octisalate is crucial for evaluating its potential for bioaccumulation and toxicity.
A: While many studies focus on Octisalate's absorption and potential endocrine effects, its efficacy in preventing UV-induced skin damage is well-established through its widespread use in sunscreen products and its regulatory approval as a UV filter. [, ]
A: There are several alternatives to Octisalate, including both chemical and mineral UV filters. [, , ] Some commonly used alternatives include:
ANone: Various research tools and resources contribute to a comprehensive understanding of UV filters:
- Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [] or Tandem Mass Spectrometry (MS/MS) [] are essential for separating, identifying, and quantifying Octisalate and its metabolites in various matrices.
- In vitro Models: Cell-based assays and skin models help assess the penetration, permeation, and potential toxicological effects of Octisalate. [, ]
- In vivo Models: Animal models can be used (ethically and when justified) to investigate the systemic absorption, distribution, metabolism, and potential toxicity of Octisalate following topical application. [, ]
- Computational Tools: Computational chemistry methods like DFT aid in predicting the properties of novel UV filter candidates and understanding the structure-activity relationships of existing ones. []
A: Initial research on Octisalate primarily focused on its effectiveness as a UVB filter in sunscreen products. [] Over time, research has expanded to investigate its potential environmental impact, systemic absorption, and potential for endocrine disruption. [, , , , ] This evolution reflects growing concerns about the broader safety and sustainability of sunscreen ingredients.
ANone: Research on Octisalate benefits from collaborations across various disciplines, including:
- Dermatology and Toxicology: To evaluate the safety and efficacy of Octisalate in sunscreen products. [, ]
- Chemistry and Pharmacology: To synthesize and characterize novel UV filters and understand their physicochemical properties, absorption, metabolism, and potential for interactions. [, ]
- Environmental Science and Toxicology: To assess the fate and effects of Octisalate in the environment and its potential impact on aquatic ecosystems. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)

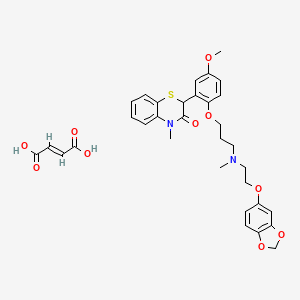
![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)


![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
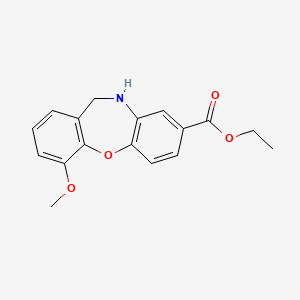
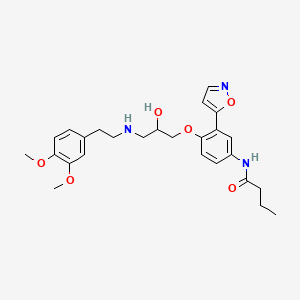
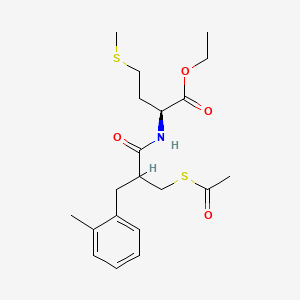

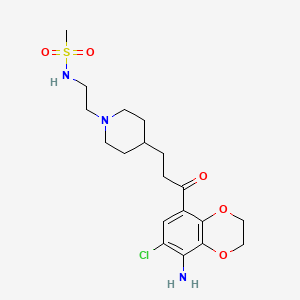
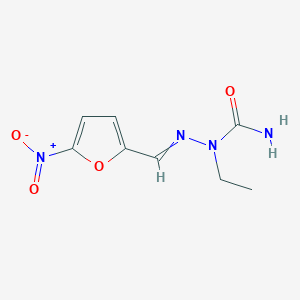
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)